molecular formula C19H30N6OS B2715374 N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclohexanecarboxamide CAS No. 946211-30-9

N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclohexanecarboxamide

Cat. No.: B2715374
CAS No.: 946211-30-9
M. Wt: 390.55
InChI Key: SZQQAANFFFTWMI-UHFFFAOYSA-N
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Description

N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclohexanecarboxamide is a complex organic compound notable for its multi-faceted applications in scientific research and industrial processes. The structure features a pyrazolo[3,4-d]pyrimidine core, flanked by ethylthio and isopropylamino groups, with a cyclohexanecarboxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Formation of Pyrazolo[3,4-d]pyrimidine Core: : Starting from a suitable precursor, such as a 4,6-dichloropyrimidine, undergoes a nucleophilic substitution with ethylthio and isopropylamino groups under controlled conditions.

  • Attachment of Ethyl Chain: : Introduce an ethyl chain at the 2-position using alkylation reactions, ensuring the formation of stable intermediates.

  • Carboxamide Formation: : React the intermediate with cyclohexanecarboxylic acid chloride in the presence of a base like triethylamine, facilitating the carboxamide bond formation.

Industrial Production Methods: : Scaling up the synthesis involves:

  • Bulk Reactors: : Use of large-scale reactors with precise temperature and pressure controls.

  • Catalysis: : Implementing catalytic processes to increase yield and reduce reaction times.

  • Purification: : Employing chromatographic techniques to purify the final compound, ensuring industrial-grade purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation at the ethylthio group, forming sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : The cyclohexanecarboxamide group can be reduced to corresponding amines using reagents such as lithium aluminum hydride.

  • Substitution: : The pyrazolo[3,4-d]pyrimidine core allows for various substitution reactions, enhancing its utility in chemical modifications.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide (mild conditions), m-chloroperbenzoic acid (for more robust oxidation).

  • Reduction: : Lithium aluminum hydride, sodium borohydride for selective reductions.

  • Substitution: : Alkyl halides, acyl chlorides, and various nucleophiles under appropriate solvent and temperature conditions.

Major Products

  • Sulfoxides and Sulfones: from oxidation.

  • Amines and Amides: from reduction.

  • Substituted Derivatives: from nucleophilic substitution.

Scientific Research Applications

Chemistry

  • Catalysis: : Acts as a ligand in transition metal catalysis, enhancing reaction efficiencies.

  • Analytical Chemistry: : Used as a standard or reference material in chromatographic techniques.

Biology

  • Enzyme Inhibition: : Inhibits specific enzymes, facilitating studies in metabolic pathways.

  • Protein Labeling: : Its derivatives are used in protein labeling for imaging and tracking in biological systems.

Medicine

  • Drug Development: : Structural analogs are investigated for potential therapeutic applications, including anti-cancer and anti-inflammatory properties.

Industry

  • Material Science: : Incorporated in the development of new materials with unique properties such as enhanced strength and thermal stability.

  • Agricultural Chemicals: : Components in the synthesis of advanced agrochemicals.

Mechanism of Action

Molecular Targets

  • Enzymes: : Interacts with enzyme active sites, inhibiting their function.

  • Receptors: : Modulates receptor activity, influencing signaling pathways.

Pathways Involved

  • Signal Transduction: : Alters pathways by modulating receptor activities.

  • Metabolic Pathways: : Impacts key enzymes, altering metabolic rates and processes.

Comparison with Similar Compounds

Compared to other pyrazolo[3,4-d]pyrimidine derivatives, N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclohexanecarboxamide stands out due to its unique combination of functional groups, which confer enhanced biological activity and chemical versatility.

Similar Compounds

  • 4-Amino-2-(ethylthio)pyrimidine derivatives: .

  • 6-Substituted pyrazolo[3,4-d]pyrimidines: .

  • Cyclohexanecarboxamide-based compounds: .

This compound’s synthesis and reactions contribute to a broad spectrum of applications, making it a valuable asset in research and industrial settings.

Properties

IUPAC Name

N-[2-[6-ethylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N6OS/c1-4-27-19-23-16(22-13(2)3)15-12-21-25(17(15)24-19)11-10-20-18(26)14-8-6-5-7-9-14/h12-14H,4-11H2,1-3H3,(H,20,26)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZQQAANFFFTWMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=C2C=NN(C2=N1)CCNC(=O)C3CCCCC3)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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